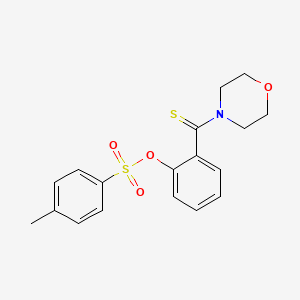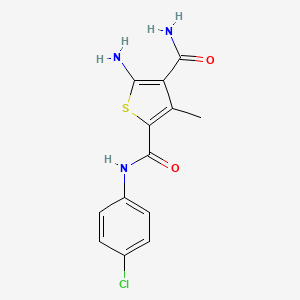
2-(4-morpholinylcarbonothioyl)phenyl 4-methylbenzenesulfonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-morpholinylcarbonothioyl)phenyl 4-methylbenzenesulfonate, commonly known as E-4031, is a chemical compound that is widely used in scientific research. It is a potassium channel blocker that is known to have a significant impact on the electrical activity of the heart. This compound has been extensively studied for its potential use in treating a variety of cardiovascular disorders.
Mecanismo De Acción
E-4031 acts as a selective blocker of the IKr channel, which is responsible for the repolarization of the cardiac action potential. By blocking this channel, E-4031 prolongs the duration of the action potential and increases the refractory period of the heart. This can have significant effects on the electrical activity of the heart, including the potential to induce arrhythmias.
Biochemical and Physiological Effects:
The primary effect of E-4031 is the blockade of the IKr channel, which can have significant effects on the electrical activity of the heart. This can lead to changes in the duration and shape of the cardiac action potential, as well as changes in the refractory period of the heart. E-4031 has also been shown to have effects on other potassium channels, including the slow component of the delayed rectifier potassium current (IKs), as well as the inward rectifier potassium current (IK1).
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the primary advantages of using E-4031 in lab experiments is its selectivity for the IKr channel. This allows researchers to specifically study the effects of IKr blockade on cardiac electrophysiology, without affecting other channels or systems. However, one limitation of E-4031 is its potential to induce arrhythmias, which can complicate experimental results.
Direcciones Futuras
There are several potential future directions for research involving E-4031. One area of interest is the development of more selective IKr blockers, which could be used to study the effects of IKr blockade on cardiac electrophysiology with greater specificity. Another area of interest is the potential use of IKr blockers in the treatment of various cardiac disorders, including arrhythmias and heart failure. Finally, there is ongoing research into the potential role of E-4031 in the development of new drugs for the treatment of these disorders.
Métodos De Síntesis
The synthesis of E-4031 involves the reaction of 4-methylbenzenesulfonyl chloride with 2-(4-morpholinyl)thioaniline in the presence of a base. The resulting product is then purified using column chromatography to obtain the final compound.
Aplicaciones Científicas De Investigación
E-4031 has been widely used in scientific research to study the role of potassium channels in the heart. It is commonly used to block the rapid component of the delayed rectifier potassium current (IKr), which is responsible for repolarization of the cardiac action potential. This compound has been used to study the effects of IKr blockade on cardiac electrophysiology, as well as the potential use of IKr blockers in the treatment of various cardiac disorders.
Propiedades
IUPAC Name |
[2-(morpholine-4-carbothioyl)phenyl] 4-methylbenzenesulfonate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO4S2/c1-14-6-8-15(9-7-14)25(20,21)23-17-5-3-2-4-16(17)18(24)19-10-12-22-13-11-19/h2-9H,10-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJMLGHQZGMURTN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OC2=CC=CC=C2C(=S)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Morpholin-4-ylcarbonothioyl)phenyl 4-methylbenzenesulfonate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![ethyl (2-bromo-4-{[1-(4-ethoxyphenyl)-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene]methyl}phenoxy)acetate](/img/structure/B4936240.png)
![N-{2-[4-(4-chlorobenzoyl)-1-piperazinyl]phenyl}-2-furamide](/img/structure/B4936249.png)

![N-{1-[1-(3,5-dimethoxybenzyl)-4-piperidinyl]-1H-pyrazol-5-yl}-2-phenylacetamide](/img/structure/B4936268.png)

![N-[(1S)-1-(aminocarbonyl)-2-methylpropyl]-2-[(1-cyclopentyl-4-piperidinyl)oxy]-5-methoxybenzamide](/img/structure/B4936277.png)
![3-[(2-bromophenyl)amino]-1-(5-chloro-2-thienyl)-2-propen-1-one](/img/structure/B4936279.png)
![N-{[4-ethyl-5-({2-[(3-fluorophenyl)amino]-2-oxoethyl}thio)-4H-1,2,4-triazol-3-yl]methyl}-4-methylbenzamide](/img/structure/B4936281.png)
![N-[2-hydroxy-3-(1-piperidinyl)propyl]-N-(4-nitrophenyl)benzenesulfonamide](/img/structure/B4936293.png)
![4-{[2-(3,5-difluorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-1-(3-methoxyphenyl)-2-piperazinone](/img/structure/B4936296.png)
![3-(4-bromophenyl)-5-[2-(trifluoromethyl)phenyl]-3a,6a-dihydrospiro[furo[3,4-c]pyrrole-1,2'-indene]-1',3',4,6(3H,5H)-tetrone](/img/structure/B4936301.png)
![5-(4-chlorophenyl)-N-{[(4-ethylphenyl)amino]carbonothioyl}-2-furamide](/img/structure/B4936316.png)
![N'-[(2-phenylcyclopropyl)carbonyl]-2-furohydrazide](/img/structure/B4936317.png)